molecular formula C13H16O4 B8264840 (E)-Ethyl 3-(2-methoxyphenoxy)but-2-enoate

(E)-Ethyl 3-(2-methoxyphenoxy)but-2-enoate

Cat. No.: B8264840
M. Wt: 236.26 g/mol
InChI Key: KPWNXTBYQJMFRS-MDZDMXLPSA-N
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Description

(E)-Ethyl 3-(2-methoxyphenoxy)but-2-enoate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl ester group attached to a but-2-enoate moiety, which is further substituted with a 2-methoxyphenoxy group

Properties

IUPAC Name

ethyl (E)-3-(2-methoxyphenoxy)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-4-16-13(14)9-10(2)17-12-8-6-5-7-11(12)15-3/h5-9H,4H2,1-3H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWNXTBYQJMFRS-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)OC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/OC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-(2-methoxyphenoxy)but-2-enoate can be achieved through several methods. One common approach involves the esterification of 3-(2-methoxyphenoxy)but-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of (E)-Ethyl 3-(2-methoxyphenoxy)but-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: (E)-Ethyl 3-(2-methoxyphenoxy)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or alcohols.

Scientific Research Applications

(E)-Ethyl 3-(2-methoxyphenoxy)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(2-methoxyphenoxy)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

    Ethyl (Z)-3-(2-methoxyphenyl)-2-butenoate: This compound is a geometric isomer of (E)-Ethyl 3-(2-methoxyphenoxy)but-2-enoate, differing in the spatial arrangement of substituents around the double bond.

    (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Another related compound with a similar structural framework but different functional groups.

Uniqueness: (E)-Ethyl 3-(2-methoxyphenoxy)but-2-enoate is unique due to its specific substitution pattern and the presence of the 2-methoxyphenoxy group, which imparts distinct chemical and biological properties

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